NVP-BHG712

Descripción general

Descripción

NVP-BHG712 es un inhibidor de molécula pequeña que se dirige específicamente a la quinasa EphB4. EphB4 y su ligando efrinaB2 desempeñan funciones cruciales en el desarrollo de vasos embrionarios y la remodelación vascular. Este compuesto ha mostrado una alta selectividad para la quinasa EphB4 y excelentes propiedades farmacocinéticas, lo que lo convierte en una herramienta valiosa en la investigación científica .

Métodos De Preparación

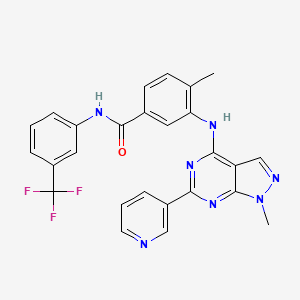

La síntesis de NVP-BHG712 implica varios pasos, comenzando con la preparación de la estructura central de pirazolo[3,4-d]pirimidina. La ruta sintética incluye:

- Formación del núcleo de pirazolo[3,4-d]pirimidina.

- Introducción del grupo 3-piridilo.

- Unión de la porción N-fenilbenzamida.

- Purificación y caracterización final .

Análisis De Reacciones Químicas

NVP-BHG712 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula, lo que puede alterar su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Enhancing Chemotherapy Efficacy

One of the significant findings regarding NVP-BHG712 is its ability to enhance the effectiveness of paclitaxel, a common chemotherapeutic agent. In studies involving HEK293/ABCC10 cells (which express the ABCC10 transporter responsible for drug resistance), this compound significantly increased intracellular levels of paclitaxel by inhibiting its efflux without altering ABCC10 protein expression .

- Case Study : In a xenograft model with athymic nude mice, co-administration of this compound (25 mg/kg) and paclitaxel (15 mg/kg) resulted in a notable reduction in tumor size and weight compared to controls treated with either agent alone .

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Vehicle | 0 |

| This compound | 30 |

| Paclitaxel | 40 |

| This compound + Paclitaxel | 70 |

Overcoming Drug Resistance

This compound has been shown to reverse drug resistance mediated by multiple ABC transporters including ABCC10, ABCB1, ABCC1, and ABCG2. This characteristic makes it a valuable candidate for combination therapies aimed at improving the efficacy of existing chemotherapeutics .

Angiogenesis Inhibition

This compound has demonstrated significant anti-angiogenic properties by inhibiting VEGF-driven vessel formation in vivo. It effectively blocks EphB4 autophosphorylation and disrupts signaling pathways critical for angiogenesis without significantly affecting VEGF receptor activity .

- Case Study : In a study using mouse models, this compound administration led to reduced vascularization in tissues stimulated by VEGF, indicating its potential application in diseases characterized by abnormal blood vessel growth such as cancer .

Osteoporosis Research

Recent studies have identified this compound as a promising compound for treating postmenopausal osteoporosis. It inhibits osteoclast differentiation and bone resorption by targeting Cathepsin K (CTSK), thereby showing potential in mitigating bone loss associated with osteoporosis .

- Case Study : In ovariectomized mouse models, this compound significantly reduced bone loss and restored bone density by regulating macrophage polarization and inflammatory factors involved in osteoclast activation .

Summary of Findings

This compound presents a multifaceted approach to treating various conditions through its specific inhibition of EphB4 kinase and modulation of drug resistance mechanisms:

| Application Area | Key Findings |

|---|---|

| Cancer Treatment | Enhances paclitaxel efficacy; reduces tumor growth |

| Angiogenesis Inhibition | Blocks VEGF-driven vessel formation |

| Osteoporosis | Inhibits osteoclast activity; rescues bone loss |

Mecanismo De Acción

NVP-BHG712 ejerce sus efectos inhibiendo específicamente la actividad quinasa de EphB4. Esta inhibición interrumpe la vía de señalización EphB4-efrinaB2, que está involucrada en varios procesos celulares como la migración celular, la adhesión y la angiogénesis. El compuesto se une al sitio de unión al ATP de EphB4, evitando su autofosforilación y la posterior activación de las vías de señalización descendentes .

Comparación Con Compuestos Similares

NVP-BHG712 se compara con otros inhibidores de EphB4 e inhibidores de quinasas similares:

Erlotinib: Otro inhibidor de quinasas que se dirige al receptor del factor de crecimiento epidérmico (EGFR). A diferencia de this compound, el erlotinib se dirige a un receptor diferente y se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas.

Dasatinib: Un inhibidor de múltiples quinasas que se dirige a varias quinasas, incluidas las quinasas de la familia BCR-ABL y SRC. Dasatinib tiene una inhibición de quinasa más amplia en comparación con la especificidad de this compound para EphB4.

Imatinib: Se dirige a las quinasas BCR-ABL, c-KIT y PDGFR. Se utiliza en el tratamiento de la leucemia mieloide crónica y los tumores estromales gastrointestinales. .

La singularidad de this compound radica en su alta especificidad para EphB4 y su capacidad para inhibir la angiogénesis impulsada por VEGF sin afectar significativamente la actividad del receptor de VEGF .

Actividad Biológica

NVP-BHG712 is a small molecule inhibitor that specifically targets the EphB4 receptor, a member of the Ephrin receptor family involved in various biological processes, including angiogenesis and tumor growth. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different cell lines, and potential therapeutic applications.

This compound functions primarily as an EphB4 kinase inhibitor . It exhibits high selectivity for EphB4 over other Eph receptors such as EphB2, EphA2, EphB3, and EphA3, demonstrating an effective inhibition of EphB4 autophosphorylation at low nanomolar concentrations (ED50 = 25 nM) while showing less activity against VEGFR2 (ED50 = 4200 nM) .

The inhibition of EphB4 signaling is crucial because it plays a significant role in VEGF-driven angiogenesis , which is often exploited by tumors to enhance their vascular supply. This compound has been shown to significantly inhibit VEGF-stimulated tissue formation and vascularization in various in vitro and in vivo models .

In Vitro Studies

In vitro studies using HEK293 cells transfected with different Eph receptors demonstrated that this compound effectively inhibited autophosphorylation of EphB4 in a dose-dependent manner. The compound also enhanced the sensitivity of HEK293/ABCC10 cells to chemotherapeutic agents like paclitaxel, docetaxel, and vinblastine by reversing drug resistance mediated by the ABCC10 transporter .

Table 1: In Vitro Effects of this compound on Cell Lines

In Vivo Studies

In vivo studies have demonstrated that this compound effectively reduces tumor growth in mouse models. For instance, co-administration with paclitaxel significantly decreased tumor volumes and weights in xenograft models expressing ABCC10. The pharmacokinetic profile indicates that while this compound increases drug levels in tumors, it does not elevate systemic levels of paclitaxel, suggesting a targeted action that minimizes systemic toxicity .

Case Study: Tumor Xenograft Model

In a study involving athymic nude mice implanted with HEK293 cells expressing ABCC10, treatment with this compound resulted in:

- Tumor Volume Reduction : Significant decrease compared to control.

- Paclitaxel Sensitivity Restoration : Enhanced efficacy of paclitaxel without increasing plasma levels.

This finding underscores the potential of this compound as an adjunct therapy in overcoming drug resistance in cancer treatment .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties with excellent oral bioavailability. It has been shown to potently inhibit EphB4 autophosphorylation after oral administration, indicating good tissue penetration and sustained activity . Importantly, it does not significantly increase the toxicity associated with cisplatin, further supporting its safety profile as a combination therapy .

Propiedades

IUPAC Name |

4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPLJOKGAACRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587779 | |

| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940310-85-0 | |

| Record name | NVP-BHG 712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940310850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 940310-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NVP-BHG 712 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86NEM4R7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.